![molecular formula C10H9Br2N B1447156 5-(Bromomethyl)quinoline hydrobromide CAS No. 1562194-63-1](/img/structure/B1447156.png)
5-(Bromomethyl)quinoline hydrobromide
Overview
Description
5-(Bromomethyl)quinoline hydrobromide is an organic compound used in various fields of research and industry due to its unique physical and chemical properties. It has a molecular formula of C10H9Br2N .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Alkylation of azacrowns with benzylic halides can attach fluorionophoric substituents onto the ring .Molecular Structure Analysis
The molecular formula of 5-(Bromomethyl)quinoline hydrobromide is C10H9Br2N . The average mass is 302.993 Da and the monoisotopic mass is 300.910156 Da .Chemical Reactions Analysis
The chemical reactions involving quinolines often employ α,β-unsaturated aldehydes . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .Physical And Chemical Properties Analysis
The molecular formula of 5-(Bromomethyl)quinoline hydrobromide is C10H9Br2N, and it has an average mass of 302.993 Da .Scientific Research Applications
Antimicrobial Agents
5-(Bromomethyl)quinoline hydrobromide: is utilized in synthesizing compounds with significant antimicrobial activity . These derivatives are particularly effective against various Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring .
Anticancer Activity
Quinoline derivatives, including those synthesized from 5-(Bromomethyl)quinoline hydrobromide , have shown potent anticancer properties . They are compared with established drugs like 5-fluorouracil and are found to have fluoro and chloro substitutions that contribute to their efficacy .
Antimalarial Drugs
The compound serves as a precursor in the synthesis of antimalarial drugs . Quinoline-based drugs have been a mainstay in antimalarial treatment, and derivatives of 5-(Bromomethyl)quinoline hydrobromide continue to be explored for new and more effective treatments .
Antidepressant and Anticonvulsant
In the field of neuroscience, derivatives of 5-(Bromomethyl)quinoline hydrobromide are being researched for their potential use as antidepressants and anticonvulsants . These applications are based on the compound’s ability to interact with various neurotransmitter systems .
Anti-HIV Agents
Research has indicated that quinoline derivatives can act as anti-HIV agents . The structural modification of 5-(Bromomethyl)quinoline hydrobromide can lead to the development of new molecules that inhibit the replication of the HIV virus .
Industrial Catalysts
Beyond pharmaceutical applications, 5-(Bromomethyl)quinoline hydrobromide is also used in the synthesis of catalysts for industrial processes. These catalysts are essential in various chemical reactions, including those used in refineries and material production .
Mechanism of Action
Target of Action
Quinoline compounds, such as “5-(Bromomethyl)quinoline hydrobromide”, are often used in medicinal chemistry due to their diverse biological activities. They can interact with various biological targets, including enzymes, receptors, and DNA .
Mode of Action
The mode of action of quinoline compounds can vary depending on the specific compound and its target. For example, some quinoline-based drugs work by intercalating into DNA, disrupting its structure and function .
Biochemical Pathways
Quinoline compounds can affect various biochemical pathways. For instance, some quinoline-based antimalarial drugs interfere with the parasite’s ability to break down and digest hemoglobin .
Pharmacokinetics
The pharmacokinetics of quinoline compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of Action
The result of a quinoline compound’s action can range from the inhibition of enzyme activity to the disruption of DNA structure, leading to cell death .
Action Environment
The action of quinoline compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
5-(bromomethyl)quinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYUPXBEUSTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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